molecular formula C20H19FN6 B11284291 N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11284291
M. Wt: 362.4 g/mol
InChI Key: IUKFDLPQYBKFJE-UHFFFAOYSA-N
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Description

N4-(4-FLUOROPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-FLUOROPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to improve the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

N4-(4-FLUOROPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(4-FLUOROPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-FLUOROPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H19FN6

Molecular Weight

362.4 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19FN6/c1-27-19-17(13-23-27)18(24-16-9-7-15(21)8-10-16)25-20(26-19)22-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,24,25,26)

InChI Key

IUKFDLPQYBKFJE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCC4=CC=CC=C4

Origin of Product

United States

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